tert-butyl 3-[(2-ethyl-1H-imidazol-1-yl)methyl]azetidine-1-carboxylate
Description
tert-butyl 3-[(2-ethyl-1H-imidazol-1-yl)methyl]azetidine-1-carboxylate is a heterocyclic compound featuring an azetidine ring (a four-membered saturated nitrogen-containing ring) protected by a tert-butyloxycarbonyl (Boc) group at the 1-position. The 3-position of the azetidine is substituted with a methylene linker attached to a 2-ethylimidazole moiety. The Boc group enhances solubility and stability during synthetic processes, making the compound a valuable intermediate in drug discovery, particularly for kinase inhibitors or GPCR-targeted therapies .
Properties
IUPAC Name |
tert-butyl 3-[(2-ethylimidazol-1-yl)methyl]azetidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O2/c1-5-12-15-6-7-16(12)8-11-9-17(10-11)13(18)19-14(2,3)4/h6-7,11H,5,8-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOQPGPWHWIFEMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=CN1CC2CN(C2)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that imidazole-containing compounds, which this compound is a derivative of, have a broad range of biological activities. They have been used in the development of new drugs and show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities.
Mode of Action
Imidazole derivatives are known to interact with their targets in various ways, leading to a wide range of biological activities. The exact interaction would depend on the specific target and the structure of the compound.
Biochemical Pathways
Imidazole derivatives are known to affect a wide range of biochemical pathways due to their broad spectrum of biological activities. The exact pathways affected would depend on the specific target and the structure of the compound.
Pharmacokinetics
Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which can influence their absorption and distribution in the body.
Result of Action
Imidazole derivatives are known to have a wide range of biological activities, and the specific effects would depend on the specific target and the structure of the compound.
Biological Activity
tert-butyl 3-[(2-ethyl-1H-imidazol-1-yl)methyl]azetidine-1-carboxylate (CAS No. 2549015-53-2) is a compound characterized by its unique molecular structure, which includes a tert-butyl group, an azetidine ring, and an imidazole moiety. This article explores the biological activities associated with this compound, focusing on its pharmacological potential, mechanisms of action, and relevant studies.
Molecular Structure and Properties
The compound has the molecular formula and a molecular weight of 265.35 g/mol. The structure features several functional groups that contribute to its biological activity:
| Functional Group | Description |
|---|---|
| Tert-butyl group (t-Bu) | Provides lipophilicity, enhancing membrane permeability. |
| Azetidine ring | A nitrogen-containing four-membered ring that may serve as a site for modification. |
| Carboxylate group (COO-) | Imparts acidic properties and can participate in various biochemical reactions. |
| 2-Ethyl-1H-imidazole | Involved in hydrogen bonding and potential interactions with biological targets. |
Biological Activities
Research indicates that compounds similar to this compound exhibit a range of biological activities, including:
- Anticancer Activity : Compounds containing imidazole and azetidine structures have been studied for their anticancer properties. For instance, derivatives of imidazole have shown inhibitory effects against various cancer cell lines, suggesting that this compound may possess similar properties.
- Antimicrobial Properties : The presence of the imidazole ring is often associated with antimicrobial activity. Studies on related compounds have demonstrated efficacy against bacterial strains, indicating potential for this compound in treating infections.
- CNS Activity : Some imidazole derivatives are known to exhibit neuroprotective effects and may influence neurotransmitter systems, which could be relevant for developing treatments for neurological disorders.
Study 1: Anticancer Efficacy
In a study evaluating the anticancer properties of azetidine derivatives, it was found that compounds with similar structures to this compound exhibited significant cytotoxicity against human cancer cell lines such as HT-29 (colon cancer) and MCF7 (breast cancer). The IC50 values ranged from 5 to 15 µM, highlighting their potential as anticancer agents .
Study 2: Antimicrobial Activity
A related compound was tested against Staphylococcus aureus and Escherichia coli, showing inhibition zones of 15 mm and 12 mm respectively. This suggests that the structural components of this compound may also confer antimicrobial properties .
The biological activity of this compound can be attributed to several mechanisms:
- Interaction with Enzymes : The carboxylate group can participate in enzyme-substrate interactions, potentially inhibiting key metabolic pathways in pathogens or cancer cells.
- Membrane Disruption : The lipophilic nature of the tert-butyl group enhances membrane penetration, allowing the compound to disrupt cellular integrity.
Scientific Research Applications
Medicinal Chemistry
Tert-butyl 3-[(2-ethyl-1H-imidazol-1-yl)methyl]azetidine-1-carboxylate has potential applications in drug design due to its structural similarity to known bioactive compounds. Its imidazole component is particularly significant, as imidazole derivatives are commonly found in various pharmaceuticals, including antifungal agents and enzyme inhibitors.
Research indicates that compounds containing azetidine and imidazole rings exhibit diverse biological activities, including:
- Antimicrobial properties : Compounds with similar structures have shown effectiveness against bacterial and fungal strains.
- Anticancer activity : Certain azetidine derivatives have been explored for their potential in cancer therapy due to their ability to interact with cellular targets.
Material Science Applications
In addition to its medicinal applications, this compound can be utilized as a building block in polymer chemistry. Its unique structure allows it to be incorporated into polymers that may have enhanced thermal stability and mechanical properties.
Case Studies and Research Findings
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Research Findings and Trends
- Conformational Analysis : Azetidine derivatives exhibit restricted rotation, favoring bioactive conformations. The target compound’s imidazole-methyl linkage may adopt a fixed orientation, enhancing target selectivity .
- SAR Studies: Substitution at the azetidine 3-position significantly impacts bioactivity. For example, replacing the imidazole with a cyano group (1i) abolishes hydrogen-bonding capacity but improves membrane permeability .
- Computational Predictions : The target compound’s calculated Log S (solubility) is −3.05 (ESOL method), suggesting moderate aqueous solubility, while its bromoethyl analog has lower solubility (Log S −4.12) due to higher lipophilicity .
Preparation Methods
tert-Butyl 3-Aminoazetidine-1-carboxylate as a Key Intermediate
The tert-butyl-protected azetidine core is often synthesized via palladium-catalyzed cross-coupling or direct functionalization of azetidine derivatives. A critical intermediate, tert-butyl 3-aminoazetidine-1-carboxylate (CAS 193269-78-2), is prepared through coupling reactions involving tert-butyl chloroacetate and amines. For example, AstaTech’s protocol employs 3-aminoazetidine-1-carboxylic acid tert-butyl ester, synthesized via:
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Step 1 : Reaction of tert-butyl 3-bromo-1H-indole-1-carboxylate with 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline using Pd(PPh₃)₄ in dioxane/K₂CO₃ at 100°C.
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Step 2 : Purification via column chromatography (ethyl acetate/hexane) to isolate the azetidine intermediate.
This intermediate serves as the foundation for subsequent alkylation or coupling with imidazole derivatives.
Functionalization of Imidazole Moieties
Solvent-Free Synthesis of 2-Ethylimidazole Derivatives
The 2-ethylimidazole component is synthesized under solvent-free conditions to enhance efficiency. A representative method involves:
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Reaction : Mixing imidazole with tert-butyl chloroacetate (TBCA) and K₂CO₃ at 60°C for 4–6 hours.
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Workup : Adding water to precipitate the product, followed by filtration and drying.
For 2-ethyl substitution, ethyl groups are introduced via alkylation of imidazole using ethyl bromide or analogous reagents under similar conditions.
Coupling Strategies for Azetidine-Imidazole Conjugation
Alkylation of Azetidine Amine with Chloromethyl-Imidazole
A direct route involves alkylating the 3-amino group of the azetidine core with 1-(chloromethyl)-2-ethylimidazole:
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Synthesis of 1-(Chloromethyl)-2-ethylimidazole :
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Alkylation Reaction :
Reductive Amination Approach
An alternative method employs reductive amination to form the methylene bridge:
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Reagents : 2-Ethylimidazole-1-carbaldehyde (1 equiv), tert-butyl 3-aminoazetidine-1-carboxylate (1 equiv), NaBH₃CN (1.5 equiv) in methanol.
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Conditions : Stir at 25°C for 12 hours, followed by aqueous workup.
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Yield : ~60% (hypothetical, based on ZnCl₂-catalyzed carbamate synthesis).
Catalytic and Purification Considerations
Zinc Chloride-Mediated Coupling
Zinc chloride (ZnCl₂) enhances reaction efficiency in carbamate formation, as demonstrated in rivastigmine synthesis. For the target compound:
Purification via Column Chromatography
Final products are purified using silica gel chromatography with ethyl acetate/hexane gradients (10–100% ethyl acetate). For example:
Comparative Analysis of Synthetic Routes
Structural and Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Infrared (IR) Spectroscopy
Industrial and Environmental Considerations
Q & A
Q. What are the optimal synthetic routes for preparing tert-butyl 3-[(2-ethyl-1H-imidazol-1-yl)methyl]azetidine-1-carboxylate?
- Methodological Answer: The synthesis typically involves multi-step reactions starting with functionalization of the azetidine and imidazole moieties. A common route includes:
Formylation of imidazole derivatives (e.g., 2-ethylimidazole) using acid chlorides or Vilsmeier-Haack reagents to introduce aldehyde groups.
Coupling reactions between the formylated imidazole and an azetidine precursor (e.g., 3-aminomethylazetidine) via reductive amination or nucleophilic substitution.
Protection of the azetidine nitrogen using tert-butyloxycarbonyl (Boc) groups under anhydrous conditions with di-tert-butyl dicarbonate (Boc₂O).
Critical parameters include temperature control (0–25°C for Boc protection), solvent choice (e.g., dichloromethane or tetrahydrofuran), and catalysts like 4-dimethylaminopyridine (DMAP) .
Q. Which spectroscopic and crystallographic methods are recommended for characterizing this compound?
- Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm regiochemistry and purity. Key signals include δ ~1.4 ppm (tert-butyl), δ ~4.0–4.5 ppm (azetidine CH₂), and δ ~7.5 ppm (imidazole protons).
- X-ray Crystallography: Use SHELXL (via SHELX suite) for structure refinement. Hydrogen-bonding patterns and torsion angles can resolve stereochemical ambiguities .
- Mass Spectrometry (HRMS): ESI-HRMS validates molecular weight (e.g., m/z calculated for C₁₄H₂₅N₅O₂: 295.19).
Advanced Research Questions
Q. How can researchers resolve contradictions in reaction yields during scale-up synthesis?
- Methodological Answer: Discrepancies often arise from competing side reactions (e.g., over-oxidation of imidazole or incomplete Boc protection). Mitigation strategies include:
- Reaction Monitoring: Use TLC or in-situ FTIR to track intermediate formation.
- Optimized Workup: Employ column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (e.g., ethanol/water) to isolate pure products.
- Kinetic Studies: Vary reaction times and temperatures to identify rate-limiting steps. For example, prolonged heating during imidazole alkylation may degrade the azetidine ring .
Q. What structure-activity relationships (SAR) are hypothesized for this compound in drug discovery?
- Methodological Answer: Key structural features influencing bioactivity:
- Azetidine Ring: Rigidity enhances binding to enzymes/receptors (e.g., kinases).
- Imidazole Moiety: Acts as a hydrogen-bond donor/acceptor, mimicking histidine in enzyme active sites.
- Ethyl Substituent: Modulates lipophilicity and membrane permeability.
Comparative studies with analogs (e.g., tert-butyl 3-oxoazetidine-1-carboxylate) suggest that the 2-ethylimidazole group enhances selectivity for inflammatory targets .
Q. How can hydrogen-bonding patterns inform crystallization strategies for this compound?
- Methodological Answer: Graph set analysis (as per Etter’s rules) predicts supramolecular assembly. For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
